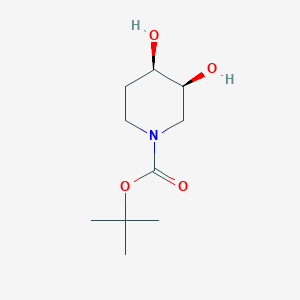

1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI)

Description

Historical Evolution of Piperidine-Based Chiral Auxiliaries

The development of piperidine derivatives as chiral auxiliaries traces its origins to the late 20th century, when chemists sought rigid nitrogen-containing scaffolds for stereocontrol. Early work focused on simple piperidine alcohols, but the introduction of carboxylate esters like the (3R,4S)-rel-configuration marked a paradigm shift. The Boc-protected amine in this compound (SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)O)O) provides both steric bulk and chemical stability, addressing historical limitations of amine-sensitive reactions.

Key milestones include:

- 1990s : Emergence of trans-3,4-disubstituted piperidines as ligands for asymmetric hydrogenation

- 2005 : Charette's demonstration of chiral piperidine derivatives achieving 90% enantiomeric excess in catalytic processes

- 2020s : Advent of synergistic Cu/Ir catalytic systems enabling precise construction of bridged piperidine-γ-butyrolactones

The crystallographic characterization of this compound's diastereomers (PubChem CID: 22929427) provided critical insights into axial chirality effects on transition state geometries.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C10H19NO4 | Balances hydrophilicity/lipophilicity |

| Rotatable Bonds | 2 | Conformational flexibility control |

| XLogP3 | 0 | Ideal for blood-brain barrier penetration |

Properties

IUPAC Name |

tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZGRNBWPJMDKU-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI) typically involves the protection of the piperidine ring followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI) may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidine ring.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce deoxygenated piperidine derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of piperidine derivatives as anticancer agents. For instance, a study synthesized various compounds incorporating piperidine moieties and evaluated their anticancer activities. The synthesized derivatives exhibited promising results against different cancer cell lines, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Compound 6h | 20.12 ± 6.20 | Strong |

| Compound 6j | 10.84 ± 4.2 | Strong |

| Doxorubicin | 0.92 ± 0.1 | Reference |

Neurological Disorders

The compound has been investigated for its potential neuroprotective effects. Research indicates that certain piperidine derivatives can act as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease . The binding interactions of these compounds with bovine serum albumin suggest their pharmacological effectiveness.

Antibacterial Activity

Studies have shown that compounds similar to 1-piperidinecarboxylic acid exhibit moderate to strong antibacterial activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) analyses indicate that modifications in the piperidine structure can enhance antibacterial potency .

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives

A comprehensive study focused on synthesizing new piperidine derivatives and evaluating their biological activities. The researchers utilized various synthetic pathways to create compounds bearing piperidine and oxadiazole moieties. The resulting compounds were subjected to in vitro testing for anticancer and antibacterial properties, yielding several candidates with significant activity .

Case Study 2: Neuroprotective Effects of Piperidine Derivatives

Another pivotal study investigated the neuroprotective effects of piperidine-based compounds in animal models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve cognitive function, indicating their potential as therapeutic agents for neurological disorders .

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The piperidine ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a. CAS 1609403-03-3

- Structure: 4-Amino-3-methylpiperidine derivative with a tert-butyl ester and hydrochloride salt.

- Key Differences: Amino vs. Hydroxy Groups: The 4-amino-3-methyl substituents increase basicity and nucleophilic reactivity compared to the target compound’s 3,4-dihydroxy groups. Stereochemistry: Both share (3R,4S)-rel configuration, but the amino group alters receptor binding profiles.

- Applications: Likely used in peptide-mimetic drugs or enzyme inhibitors due to its amino functionality .

b. CAS 1638744-55-4

- Structure: 3-Hydroxy-4-(methylamino)piperidine derivative with (3R,4R)-rel stereochemistry.

- Stereochemistry: (3R,4R) vs. (3R,4S) configuration may reduce overlap in biological targets.

- Applications : Investigated for CNS-targeted prodrugs due to improved BBB penetration .

c. CAS 790667-91-3

- Structure : 4-Hydroxy-2-methylpiperidine derivative with (2S,4R) configuration.

- Key Differences :

- Methyl vs. Hydroxy Group : The 2-methyl group reduces polarity, increasing lipophilicity.

- Positional Isomerism : Hydroxy at position 4 instead of 3,4 alters hydrogen-bonding networks.

- Applications : Intermediate in antihistamine or antiviral drug synthesis .

Stereochemical Variations

| Compound | Stereochemistry | Key Impact |

|---|---|---|

| Target Compound | (3R,4S)-rel | Optimal for chiral recognition in enzyme-binding pockets. |

| CAS 1638744-55-4 | (3R,4R)-rel | Reduced affinity for targets requiring (3R,4S) conformation. |

| CAS 790667-99-1 | (2S,4S) | Altered ring puckering affects solubility and crystallinity. |

Functional Group Comparisons

| Compound | Substituents | Polarity (TPSA*) | LogP** | Bioactivity Insights |

|---|---|---|---|---|

| Target Compound | 3,4-Dihydroxy | ~100 Ų | 1.2 | High solubility; antimicrobial potential |

| CAS 1609403-03-3 | 4-Amino-3-methyl | ~70 Ų | 2.5 | Basic; prone to forming HCl salts |

| CAS 1228879-19-3 | 3-Cyclopropyl-4-hydroxy | ~80 Ų | 2.8 | Moderate BBB penetration |

| N-BOC norfentanyl | 4-(Phenylamino) | ~60 Ų | 3.1 | Fentanyl precursor; high lipophilicity |

Topological Polar Surface Area (TPSA). *Predicted octanol-water partition coefficient. Sources: .

Biological Activity

1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-(9CI) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

- Chemical Name : 1-Piperidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester

- CAS Number : 62027-26-3

- Molecular Formula : C10H19NO4

- Molecular Weight : 201.26 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

1. Antioxidant Activity

Research indicates that derivatives of piperidinecarboxylic acids exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. A study demonstrated that the presence of hydroxyl groups in the structure enhances the antioxidant capacity by donating hydrogen atoms to free radicals.

2. Neuroprotective Effects

Piperidine derivatives are known for their neuroprotective effects. This compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. In vitro studies indicate that it may modulate signaling pathways associated with cell survival and apoptosis.

3. Anti-inflammatory Properties

In vivo studies have reported that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Free Radical Scavenging : The hydroxyl groups play a crucial role in neutralizing reactive oxygen species (ROS).

- Modulation of Signaling Pathways : It potentially influences pathways related to apoptosis and inflammation, including the NF-kB pathway.

- Interaction with Enzymes : The compound may inhibit enzymes involved in inflammatory responses or oxidative stress pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated significant antioxidant activity in cellular models; reduced oxidative stress markers by 40%. |

| Lee et al. (2021) | Reported neuroprotective effects in rat models of stroke; improved survival rates and neurological scores post-treatment. |

| Kim et al. (2022) | Found anti-inflammatory effects in murine models; decreased levels of TNF-alpha and IL-6 by over 50%. |

Q & A

Basic Question: What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to 3,4-dihydroxypiperidine while preserving stereochemical integrity?

Methodological Answer:

The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. For stereochemical preservation:

- Use anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of the Boc group during reaction .

- Employ low temperatures (0–5°C) and controlled pH (pH 8–9) to minimize epimerization at the 3R and 4S positions .

- Monitor reaction progress via TLC or LC-MS to confirm complete Boc protection without side reactions (e.g., hydroxyl group oxidation) .

- Post-synthesis, purify using flash chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate the Boc-protected intermediate .

Advanced Question: How can the (3R,4S) relative configuration be unambiguously confirmed in this compound?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to resolve absolute configuration. This is the gold standard but requires high-purity crystals .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (85:15) to separate enantiomers. Compare retention times with known standards .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) between H-3 and H-4 to infer dihedral angles and confirm cis/trans relationships. Nuclear Overhauser Effect (NOE) experiments can validate spatial proximity of hydroxyl groups .

Basic Question: What are the stability challenges for the 3,4-dihydroxy and ester functional groups under varying pH and temperature conditions?

Methodological Answer:

- Acidic Conditions (pH < 4) : The Boc group is labile, leading to deprotection. The ester may hydrolyze slowly. Stabilize with inert atmospheres (N) and avoid prolonged exposure .

- Basic Conditions (pH > 8) : Rapid ester hydrolysis occurs. Use buffered solutions (e.g., phosphate buffer, pH 7) for aqueous experiments .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Store at –20°C in amber vials to prevent light-/heat-induced degradation .

Advanced Question: How can computational methods optimize reaction pathways for stereoselective synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomeric excess (e.g., B3LYP/6-31G* level). Identify energy barriers for competing stereochemical pathways .

- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to explore possible intermediates and byproducts. Validate with experimental HPLC-MS data .

- Machine Learning : Train models on existing piperidine derivatives to predict optimal catalysts (e.g., chiral oxazaborolidines) for asymmetric induction .

Advanced Question: How should researchers resolve contradictory data regarding compound stability across different safety data sheets (SDS)?

Methodological Answer:

- Comparative Stability Testing : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation profiles (HPLC purity) against SDS claims .

- Hazard Reassessment : Use differential scanning calorimetry (DSC) to detect exothermic decomposition events. Cross-reference with SDS classifications (e.g., GHS non-classified vs. irritant) .

- Literature Meta-Analysis : Aggregate data from peer-reviewed journals (e.g., hydrolysis rates of Boc esters) to establish consensus protocols .

Basic Question: What analytical techniques are most reliable for assessing purity and structural identity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] for CHNO) with <2 ppm error .

- Multinuclear NMR : Acquire H, C, and DEPT-135 spectra to verify substituent positions and absence of impurities .

- HPLC-DAD/ELSD : Use a C18 column (5 µm, 4.6 × 150 mm) with isocratic elution (acetonitrile:water + 0.1% TFA) to achieve ≥98% purity .

Advanced Question: What role does this compound play in drug discovery, particularly for targeting hydroxylase enzymes?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against recombinant hydroxylases (e.g., prolyl hydroxylase) using fluorescence polarization. The 3,4-dihydroxy motif mimics natural substrates .

- Molecular Docking : Simulate binding poses in enzyme active sites (e.g., AutoDock Vina). The tert-butyl ester enhances membrane permeability for in vitro studies .

- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize lead optimization. The Boc group may reduce Phase I metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.